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Compound of Interest

Compound Name: GPR119 agonist 3

Cat. No.: B15604766 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides a detailed guide for the synthesis, purification, and characterization of

GPR119 agonist 3, also identified as compound 21b in scientific literature.[1][2] This small

molecule is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a

promising therapeutic target for type 2 diabetes and obesity.[1][2][3] These protocols are

intended for use by researchers in academic and industrial settings engaged in drug discovery

and development.

Introduction to GPR119 Agonist 3
GPR119 agonist 3 is a novel compound featuring a 1,4-disubstituted cyclohexene scaffold.[1]

[2][3] Activation of GPR119 by agonists like compound 3 stimulates the production of

intracellular cyclic AMP (cAMP). This signaling cascade has a dual effect on glucose

homeostasis: it enhances glucose-dependent insulin secretion from pancreatic β-cells and

promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from the

gut, which in turn also augments insulin secretion.[2]
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Parameter Value Species/Cell Line Reference

EC50 (hGPR119) 3.8 nM Human [1][2][3]

Oral Glucose

Tolerance Test (oGTT)

Efficacy

17.0% reduction in

AUC
Male C57BL/6J mice [1][2]

Body Weight

Reduction
Significant reduction

Female diet-induced

obese rat model
[1][2][3]

Pharmacokinetic Profile of GPR119 Agonist 3
(Compound 21b)

Species Half-life (T1/2)

Sprague-Dawley rats 5.4 h

Beagle dogs 17.2 h

Cynomolgus monkeys 11.7 h

Experimental Protocols
Synthesis of GPR119 Agonist 3 (Compound 21b)
The synthesis of GPR119 agonist 3 involves a multi-step process starting from ethyl 4-

oxocyclohexane-1-carboxylate. The following is a representative protocol adapted from the

literature for the synthesis of the 1,4-disubstituted cyclohexene scaffold and subsequent

derivatization to yield compound 21b.[2]

Step 1: Synthesis of Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-en-1-carboxylate

(Compound 6)

To an oven-dried round-bottom flask, add ethyl 4-oxocyclohexane-1-carboxylate (1

equivalent).

Dissolve in tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
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Add lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.3 equivalents) dropwise and stir for

5 minutes.

Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equivalents) and stir the reaction mixture

for 2 hours.

Upon completion, quench the reaction with distilled water.

Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 100 mL).

Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous Na2SO4,

and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel (n-hexanes/EtOAc =

4:1) to yield compound 6.[2]

Step 2: Suzuki Coupling to form Ethyl 4-(4-hydroxyphenyl)cyclohex-3-en-1-carboxylate

(Compound 8)

In an oven-dried round-bottom flask, combine compound 6 (1 equivalent), 4-

hydroxyphenylboronic acid pinacol ester (2 equivalents), [1,1′-

bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents), and cesium

carbonate (2 equivalents).

Add a solvent mixture of THF/H2O/EtOH (5:2:1) under air at room temperature.

Stir the resulting mixture in an oil bath at 68 °C for 5 hours.

After cooling to room temperature, add distilled water and filter the mixture through a Celite

pad.

Extract the filtrate with EtOAc (3 x 100 mL), wash with brine (2 x 100 mL), dry over

anhydrous Na2SO4, and concentrate in vacuo.

Purify the residue by flash column chromatography (SiO2, n-hexanes/EtOAc = 4:1) to afford

compound 8.[2]

Step 3: Subsequent synthetic steps to yield the carboxylic acid intermediate (Compound 20a)
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The synthesis continues through several steps which are detailed in the supplementary

information of the source publication. These steps typically involve protection of the hydroxyl

group, reduction of the ester, and subsequent oxidation to the carboxylic acid.

Step 4: Amide Coupling to form GPR119 Agonist 3 (Compound 21b)

To an oven-dried round-bottom flask, add the carboxylic acid intermediate (compound 20a, 1

equivalent), triethylamine (2 equivalents), and HATU (1.1 equivalents).

Add d-prolinol (1.5 equivalents) to the mixture.

Stir the reaction at room temperature.

Upon completion, the final product, GPR119 agonist 3 (compound 21b), is purified.[2]

Purification of GPR119 Agonist 3 (Compound 21b)
The final compound and all intermediates are purified using flash column chromatography on

silica gel. The specific solvent systems for each step are provided in the synthetic protocol. The

purity of the final compound should be assessed by High-Performance Liquid Chromatography

(HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H,

¹³C) and Liquid Chromatography-Mass Spectrometry (LCMS).[1]
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Caption: GPR119 signaling cascade upon agonist binding.

Experimental Workflow for Synthesis and Purification

Starting Material:
Ethyl 4-oxocyclohexane-1-carboxylate

Step 1: Triflation

Step 2: Suzuki Coupling

Intermediate Steps:
(Protection, Reduction, Oxidation)

Step 4: Amide Coupling

Purification:
Flash Column Chromatography

Characterization:
HPLC, NMR, LCMS

Final Product:
GPR119 Agonist 3 (Compound 21b)
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Caption: Synthetic and purification workflow for GPR119 Agonist 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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